(5-Bromo-2-iodobenzyl)-isopropylamine
Description
(5-Bromo-2-iodobenzyl)-isopropylamine is a halogenated benzyl-isopropylamine derivative characterized by a benzyl group substituted with bromine (Br) at the 5-position and iodine (I) at the 2-position, attached to an isopropylamine moiety. This compound is synthesized via nucleophilic substitution reactions between halogenated benzyl halides and isopropylamine. Evidence from Heterocycles (2004) highlights that such reactions can yield mixtures of products depending on reaction conditions, with one study reporting a 60:40 ratio of two isomers under specific chromatographic purification . The presence of heavy halogens (Br and I) imparts unique electronic and steric properties, influencing reactivity, solubility, and stability compared to non-halogenated analogs.
Properties
IUPAC Name |
N-[(5-bromo-2-iodophenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrIN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAWRMVKUMHSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodobenzyl)-isopropylamine typically involves multiple steps starting from commercially available precursors. One common route involves the preparation of 5-bromo-2-iodobenzyl bromide, which can be synthesized from 5-bromo-anthranilic acid through a series of reactions including diazotization and halogenation . The bromide intermediate is then reacted with isopropylamine under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
Industrial production methods for (5-Bromo-2-iodobenzyl)-isopropylamine would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-iodobenzyl)-isopropylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. Reaction conditions vary depending on the desired transformation but often involve heating and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
(5-Bromo-2-iodobenzyl)-isopropylamine has several applications in scientific research:
Biology: The compound can be used to study the effects of halogenated benzylamines on biological systems, potentially leading to the discovery of new bioactive compounds.
Medicine: It may be investigated for its potential therapeutic properties, including as a precursor to drugs targeting specific biological pathways.
Industry: The compound’s reactivity makes it useful in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-iodobenzyl)-isopropylamine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Challenges : The steric bulk of 5-bromo-2-iodobenzyl groups complicates synthesis, leading to isomer mixtures absent in simpler derivatives .
- Environmental Persistence : Halogenated benzyl-isopropylamines may exhibit greater environmental persistence compared to glyphosate salts, necessitating further ecotoxicological studies.
Biological Activity
(5-Bromo-2-iodobenzyl)-isopropylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound (5-Bromo-2-iodobenzyl)-isopropylamine features a benzyl group substituted with bromine and iodine atoms, along with an isopropylamine moiety. The presence of these halogens significantly influences the compound's reactivity and interaction with biological targets.
The mechanism of action for (5-Bromo-2-iodobenzyl)-isopropylamine involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various biochemical pathways.
- Receptor Interaction : It potentially interacts with receptors, modulating their activity through binding to active sites or altering protein conformation.
The electronegativity of the halogens allows for enhanced binding affinity to target proteins, which is crucial for its biological effects.
Biological Activity
Research indicates that (5-Bromo-2-iodobenzyl)-isopropylamine exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Investigations have identified the compound as a lead candidate in anticancer drug development due to its ability to induce apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Targeting specific metabolic enzymes |
Case Study 1: Anticancer Activity
A study evaluated the effects of (5-Bromo-2-iodobenzyl)-isopropylamine on various cancer cell lines. The results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited the growth of certain strains, highlighting its potential as a new antimicrobial agent.
Research Findings
Recent advancements in understanding the biological activity of (5-Bromo-2-iodobenzyl)-isopropylamine have focused on:
- Structure-Activity Relationship (SAR) : Studies have shown how variations in the bromine and iodine substituents affect the compound's potency and selectivity towards different biological targets.
- Synergistic Effects : Research has explored the combination of this compound with other agents to enhance therapeutic efficacy, particularly in cancer treatments.
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Bromine | Increased enzyme inhibition | |
| Iodine | Enhanced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
